molecular formula C19H22N2S B1209615 10-((1-Methyl-4-piperidyl)methyl)phenothiazine CAS No. 3772-71-2

10-((1-Methyl-4-piperidyl)methyl)phenothiazine

Cat. No. B1209615
CAS RN: 3772-71-2
M. Wt: 310.5 g/mol
InChI Key: DLAKWHKNGHJWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pacatal is a phenothiazine derivative in which 10H-phenothiazine has an N-methylpiperidin-4-ylmethyl substituent at the N-10 position. It has a role as a sedative and an antiemetic. It is a member of phenothiazines and a member of piperidines. It derives from a hydride of a 10H-phenothiazine.

Scientific Research Applications

  • Pharmacological Properties :

    • A study highlighted the pharmacological properties of a phenothiazine derivative, showing dose-dependent hypotension and adrenergic blocking activities, among other effects (Haley et al., 1959).
  • Chemical Analysis and Detection Methods :

    • Research on voltammetric determination methods for thioridazine hydrochloride, a phenothiazine derivative, has been conducted, demonstrating various analytical techniques for this compound (Biryol & Dermiş, 1998).
    • A spectrophotometric method for determining microgram amounts of platinum using a phenothiazine derivative has been developed, demonstrating the utility of these compounds in chemical analysis (Gowda & Jagadeesh, 1979).
  • Therapeutic Applications and Drug Development :

    • Phenothiazines have been explored for their potential as antitumor agents. A study reported on developing novel antitumor agents from trifluoperazine, a phenothiazine, showing promising results in oral cancer therapy (Wu et al., 2016).
    • Another study discussed the creation of N-heterocyclic (4-Phenylpiperazin-1-yl)methanones from phenoxazine and phenothiazine, which showed potent inhibition of tubulin polymerization, indicating potential in cancer treatment (Prinz et al., 2017).
  • Molecular and Physical Properties :

    • Investigations into the permittivities of the solid sulphates of phenothiazinic and its derivatives have been conducted, revealing insights into their physical properties and potential applications (Kalinowski et al., 1973).
  • Potential in Battery Technology :

    • Research on phenothiazine molecules as possible redox shuttle additives for chemical overcharge and overdischarge protection in lithium-ion batteries has been conducted, highlighting their stability and utility in this field (Buhrmester et al., 2006).

properties

CAS RN

3772-71-2

Product Name

10-((1-Methyl-4-piperidyl)methyl)phenothiazine

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

10-[(1-methylpiperidin-4-yl)methyl]phenothiazine

InChI

InChI=1S/C19H22N2S/c1-20-12-10-15(11-13-20)14-21-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)21/h2-9,15H,10-14H2,1H3

InChI Key

DLAKWHKNGHJWKA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CN2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

CN1CCC(CC1)CN2C3=CC=CC=C3SC4=CC=CC=C42

Other CAS RN

3772-71-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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